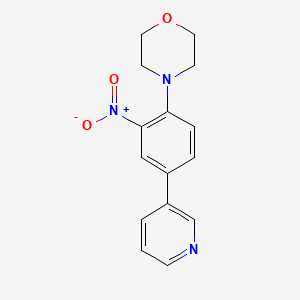

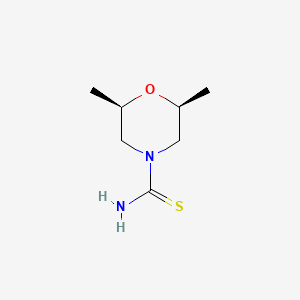

![molecular formula C16H22N4O2 B8613173 Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate CAS No. 947498-92-2](/img/structure/B8613173.png)

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate

カタログ番号 B8613173

CAS番号:

947498-92-2

分子量: 302.37 g/mol

InChIキー: YUZQJSKCFVLQGD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

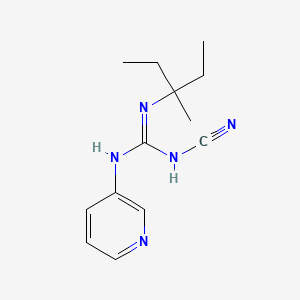

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate is a chemical compound with the empirical formula C16H22N4O2 . It has a molecular weight of 302.37 . This compound is a heterocyclic building block .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCN(CC1)c2ccnc3[nH]ccc23 . This string provides a text representation of the compound’s structure, including the arrangement of its atoms and the bonds between them . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .特性

CAS番号 |

947498-92-2 |

|---|---|

分子式 |

C16H22N4O2 |

分子量 |

302.37 g/mol |

IUPAC名 |

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)13-11-18-14-12(13)5-4-6-17-14/h4-6,11H,7-10H2,1-3H3,(H,17,18) |

InChIキー |

YUZQJSKCFVLQGD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=C2C=CC=N3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Into a 50 mL round bottom flask purged and maintained with an inert atmosphere of nitrogen was placed tert-butyl 4-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate (400 mg, 0.90 mmol). To this was added NaOH (90 mg, 2.25 mmol). Addition of methanol (20 mL) was next. To the mixture was added H2O (8 mL). The resulting solution was allowed to react, with stirring, for 4 hours while the temperature was maintained at 90° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. A filtration was performed and the filter cake was washed with H2O. This resulted in 180 mg (66%) of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate as a light yellow solid. 1H NMR (400 MHz, CDCl3) δ 1.40 (s, 9H), 2.96 (m, 4H), 3.56 (m, 4H), 6.73 (s, 1H), 6.97 (d, 1H), 7.88 (d, 1H), 8.22 (d, 1H), 8.97 (s, 1H). m/z 303 (M++1).

Quantity

400 mg

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide,4-amino-n-(butylsulfonyl)-3-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B8613126.png)

![1-(2-Chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B8613194.png)